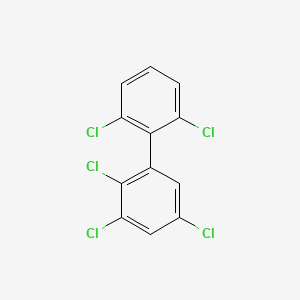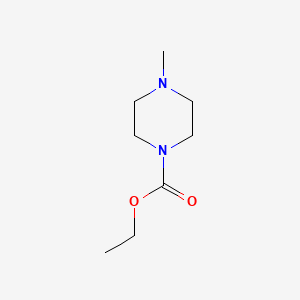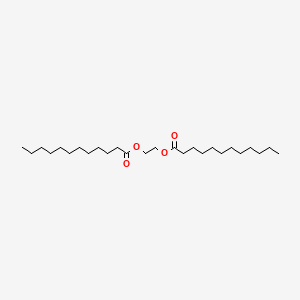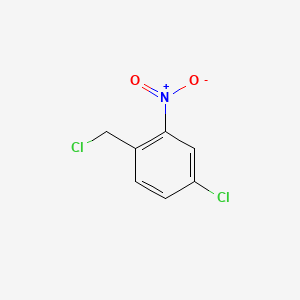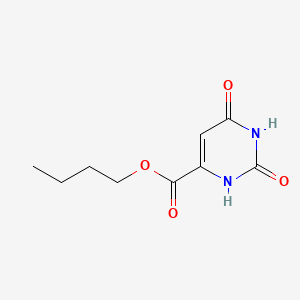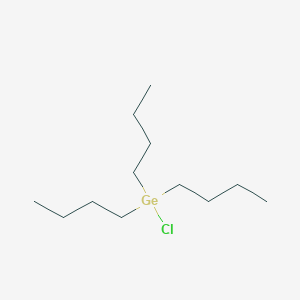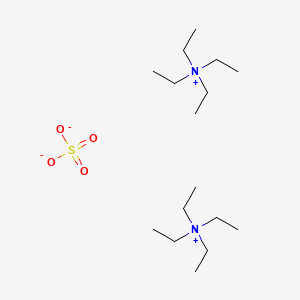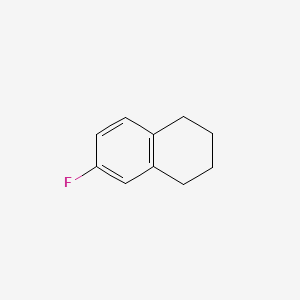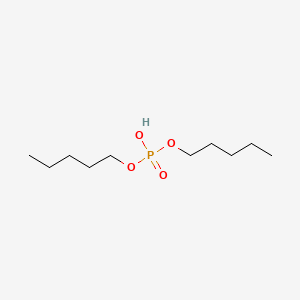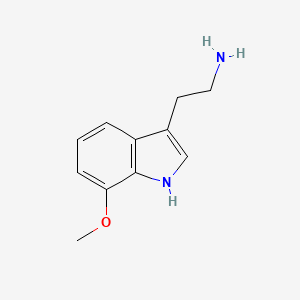
7-Methoxytryptamine
Übersicht
Beschreibung
7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . It is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens .
Molecular Structure Analysis
The molecular structure of 7-Methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5 . The molecular formula is C11H14N2O .Chemical Reactions Analysis
While specific chemical reactions involving 7-Methoxytryptamine are not well-documented, related compounds such as melatonin have been studied. Melatonin is known to be involved in multiple growth and developmental processes, also mediating environmental stress responses .Physical And Chemical Properties Analysis
7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . The molecular formula is C11H14N2O .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
7-Methoxytryptamine (7-MT) is actively studied in neuropharmacology due to its structural similarity to serotonin (5-HT). It acts as an agonist at certain serotonin receptors, which are pivotal in regulating various biological functions in both vertebrates and invertebrates . The study of 7-MT can lead to a better understanding of neurotransmission processes and the development of novel treatments for neurological disorders.
Agricultural Pest Control
In agricultural research, 7-MT has been identified as a potential insecticide target. The pharmacology and tissue distribution of 5-HT receptors in pests like the oriental armyworm have been investigated, with 7-MT being one of the compounds that can activate these receptors, affecting the pest’s behavior and physiology . This application could lead to more effective pest control strategies.
Psychotropic Drug Research
7-MT is also of interest in the study of psychotropic drugs. As a tryptamine derivative, it shares properties with other hallucinogens and can provide insights into the effects of such substances on sensory perception, mood, and thought . Understanding its action can contribute to the field of mental health, particularly in the context of psychotherapy and the treatment of mood disorders.
Toxicology
The toxicological profile of 7-MT is crucial for assessing its safety for human use. Research in this area focuses on its physiological and toxicological effects, which is essential for the development of new pharmaceuticals and for regulatory purposes .
Analytical Chemistry
In analytical chemistry, 7-MT is used as a reference compound for the development of analytical methods. These methods are applied to detect and quantify tryptamine derivatives in various biological samples, which is important for both clinical toxicology and forensic science .
Neuroactive Molecule Research
7-MT serves as a tool in the study of neuroactive molecules. Its interactions with serotonin receptors can shed light on the broader role of neurotransmitters in regulating biological functions, potentially leading to breakthroughs in the treatment of diseases related to neurotransmitter imbalances .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 7-Methoxytryptamine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
7-Methoxytryptamine, also known as Melatonin, primarily targets the Melatonin receptors MT1 and MT2 . These receptors are predominantly expressed in many mammalian organs and play a crucial role in various physiological processes .
Mode of Action
7-Methoxytryptamine interacts with its targets, the MT1 and MT2 receptors, causing inhibition of the adenylate cyclase/cAMP activity and increases phospholipase C/IP3 action . This interaction results in a variety of physiological responses, including the regulation of sleep patterns, mood, and circadian rhythms .
Biochemical Pathways
The synthesis of 7-Methoxytryptamine involves the hydroxylation of the essential amino acid tryptophan at carbon 5, forming 5-hydroxytryptophan by tryptophan hydroxylase . This compound is then decarboxylated to form serotonin . Additionally, an alternative pathway involving the cytochrome P450 2D (CYP2D)-catalyzed O-demethylation of 5-methoxytryptamine to serotonin has been shown in vitro .
Pharmacokinetics
7-Methoxytryptamine is synthesized in the pineal gland from the amino acid tryptophan . Its synthesis and secretion are suppressed by light and enhanced by darkness, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .
Result of Action
The action of 7-Methoxytryptamine results in a variety of physiological effects. It acts as an antioxidant and scavenges excessive free radicals generated in the body . It also plays roles in oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Furthermore, it preserves SRF and MRTFA, thereby attenuating SMC phenotypic switch by blocking p38 MAPK and NF-κB activation .
Action Environment
The action of 7-Methoxytryptamine is influenced by environmental factors, particularly the light/dark cycle. Its production and release are controlled by this cycle; light inhibits the production whereas darkness stimulates it . Maternal 7-Methoxytryptamine also programs the fetuses’ behavior and physiology to cope with the environmental light/dark cycle and season after birth .
Eigenschaften
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIGHUQQNOCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxytryptamine | |
CAS RN |
2436-04-6 | |
| Record name | 7-Methoxytryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



